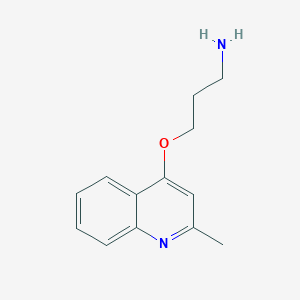
3-((2-Methylquinolin-4-yl)oxy)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-Methylquinolin-4-yl)oxy)propan-1-amine is an organic compound with the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol This compound features a quinoline ring system substituted with a methyl group at the 2-position and an oxypropanamine group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Methylquinolin-4-yl)oxy)propan-1-amine typically involves the reaction of 2-methylquinoline with 3-chloropropan-1-amine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group displaces the chlorine atom, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of appropriate solvents, catalysts, and purification techniques.
化学反応の分析
Types of Reactions
3-((2-Methylquinolin-4-yl)oxy)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The amine group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amine group under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Alkylated or acylated amine derivatives.
科学的研究の応用
3-((2-Methylquinolin-4-yl)oxy)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving quinoline derivatives, which have various biological activities.
Medicine: Quinoline derivatives are known for their potential therapeutic properties, including antimalarial, antibacterial, and anticancer activities.
作用機序
The mechanism of action of 3-((2-Methylquinolin-4-yl)oxy)propan-1-amine is not well-documented. quinoline derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways. For example, quinoline-based drugs often inhibit enzymes involved in DNA replication or protein synthesis .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound, which lacks the methyl and oxypropanamine substituents.
2-Methylquinoline: Similar structure but without the oxypropanamine group.
4-Hydroxyquinoline: Contains a hydroxyl group instead of the oxypropanamine group.
Uniqueness
3-((2-Methylquinolin-4-yl)oxy)propan-1-amine is unique due to the presence of both the methyl group at the 2-position and the oxypropanamine group at the 4-position.
特性
分子式 |
C13H16N2O |
|---|---|
分子量 |
216.28 g/mol |
IUPAC名 |
3-(2-methylquinolin-4-yl)oxypropan-1-amine |
InChI |
InChI=1S/C13H16N2O/c1-10-9-13(16-8-4-7-14)11-5-2-3-6-12(11)15-10/h2-3,5-6,9H,4,7-8,14H2,1H3 |
InChIキー |
IRCQDICUPVPBAV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=C1)OCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


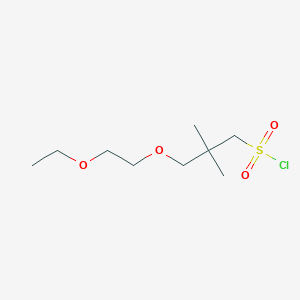

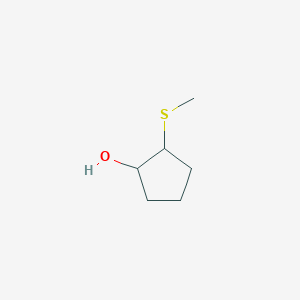
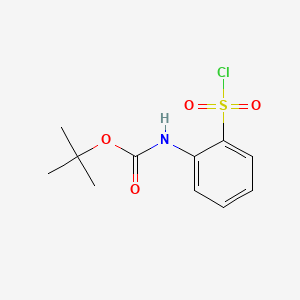
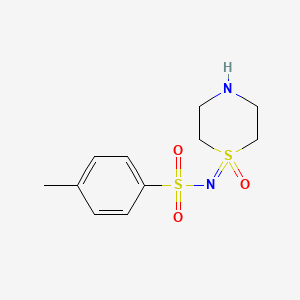




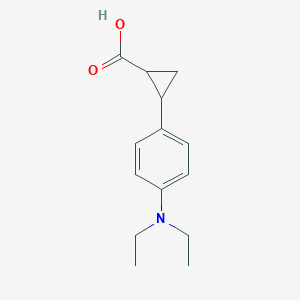
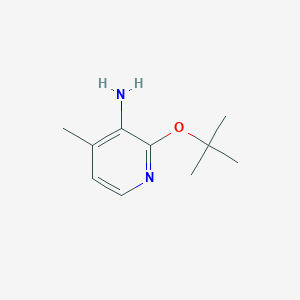
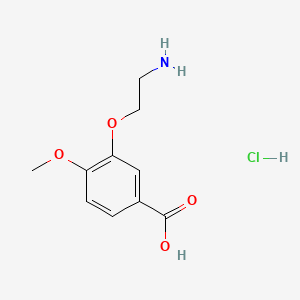
![1-[5-(2-Hydroxyethyl)-4-methyl-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B15309929.png)
![2-Amino-2-[1-(3-fluorophenyl)cyclopropyl]acetic acid](/img/structure/B15309945.png)
